REACTION_CXSMILES
|
FCCC[O:5][C:6]([C:8]1[C:13]([N:14]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])=[N:12][C:11]([O:29][CH2:30][CH2:31][CH2:32][F:33])=[CH:10][N:9]=1)=[O:7].COC(C1C(N(C(OC(C)(C)C)=O)C(OC(C)(C)C)=O)=NC(OCCCF)=CN=1)=O.[Li+:64].[OH-].[ClH:66]>C1COCC1.C1(C)C=CC=CC=1>[C:25]([O:24][C:22]([N:14]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[C:13]1[C:8]([C:6]([OH:7])=[O:5])=[N:9][CH:10]=[C:11]([O:29][CH2:30][CH2:31][CH2:32][F:33])[N:12]=1)=[O:23])([CH3:28])([CH3:27])[CH3:26].[Cl-:66].[Li+:64] |f:2.3,8.9|
|
Name
|
3-(di-tert-butoxycarbonyl-amino)-5-(3-fluoro-propoxy)-pyrazine-2-carboxylic acid 3-fluoro-propyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FCCCOC(=O)C1=NC=C(N=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)OCCCF
|
Name
|
3-(di-tert-butoxycarbonyl-amino)-5-(3-fluoro-propoxy)-pyrazine-2-carboxylic acid methyl ester
|
Quantity
|
395 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(N=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)OCCCF
|
Name
|
|
Quantity
|
2.02 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.92 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N(C=1C(=NC=C(N1)OCCCF)C(=O)O)C(=O)OC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Li+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |